methyl 4-{2-[4-phenyl-3-(thiomorpholin-4-yl)-1H-pyrazol-1-yl]acetamido}benzoate
Description
Methyl 4-{2-[4-phenyl-3-(thiomorpholin-4-yl)-1H-pyrazol-1-yl]acetamido}benzoate is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at position 4 and a thiomorpholine ring at position 2. The pyrazole moiety is linked via an acetamido bridge to a methyl benzoate group. This structure combines aromatic, sulfur-containing, and ester functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science. Structural determination of such compounds often employs X-ray crystallography, with refinement tools like SHELXL being critical for accurate analysis .
Properties
IUPAC Name |
methyl 4-[[2-(4-phenyl-3-thiomorpholin-4-ylpyrazol-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-30-23(29)18-7-9-19(10-8-18)24-21(28)16-27-15-20(17-5-3-2-4-6-17)22(25-27)26-11-13-31-14-12-26/h2-10,15H,11-14,16H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSRIWSFAVIJHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCSCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-[4-phenyl-3-(thiomorpholin-4-yl)-1H-pyrazol-1-yl]acetamido}benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the Thiomorpholine Group: This step involves the nucleophilic substitution of a halogenated pyrazole derivative with thiomorpholine.
Acylation Reaction: The pyrazole-thiomorpholine intermediate is then acylated with 4-aminobenzoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[4-phenyl-3-(thiomorpholin-4-yl)-1H-pyrazol-1-yl]acetamido}benzoate can undergo various chemical reactions:
Oxidation: The thiomorpholine group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the benzoate ester can be reduced to an amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by using Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 4-{2-[4-phenyl-3-(thiomorpholin-4-yl)-1H-pyrazol-1-yl]acetamido}benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in inflammation and cancer.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of pyrazole derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of methyl 4-{2-[4-phenyl-3-(thiomorpholin-4-yl)-1H-pyrazol-1-yl]acetamido}benzoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. The thiomorpholine group can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with derivatives described in recent synthetic studies, particularly those involving acetamide-linked heterocycles. Below is a comparative analysis based on and broader chemical principles:
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycles: The target compound’s pyrazole-thiomorpholine system contrasts with the benzimidazole-triazole-thiazole architecture in derivatives. Thiomorpholine’s sulfur atom may enhance lipophilicity compared to the oxygen in morpholine analogs, influencing membrane permeability .
Substituent Effects :
- The benzoate ester in the target compound differs from the thiazole and bromophenyl groups in 9a–9e. Esters are prone to hydrolysis, which could affect metabolic stability compared to halogenated or alkylated derivatives .
- The phenyl group at pyrazole position 4 is a common feature in both the target and 9a–9e, suggesting shared π-π stacking interactions in target binding.
Synthetic Routes :
- The target compound likely employs amide coupling (similar to 9a–9e) for acetamide bridge formation. highlights the use of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole synthesis, which is absent in the target structure but relevant for analogs .
- Crystallographic refinement using SHELX tools (e.g., SHELXL) is critical for confirming the stereochemistry of such complex heterocycles .
Biological Activity :
- While focuses on α-glucosidase inhibition for antidiabetic applications, the target compound’s thiomorpholine group may target enzymes with sulfur-binding pockets (e.g., kinases or proteases).
- The absence of halogen substituents (cf. 9c’s bromophenyl) in the target compound may reduce cytotoxicity but also limit halogen-bonding interactions .
Research Findings and Data
Table 2: Physicochemical and Spectroscopic Data
Structural Insights :
- The target compound’s thiomorpholine protons are expected to resonate as a multiplet in the δ 2.5–3.5 region, distinct from the sharp thiazole signals in 9a–9e .
- Computational docking (as in ’s Figure 7) suggests that the acetamide linker in such compounds adopts conformations conducive to binding enzyme active sites, though the thiomorpholine’s bulk may sterically hinder this interaction compared to smaller substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
